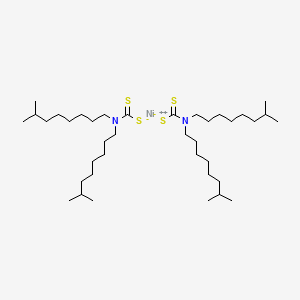
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is a coordination compound where nickel is complexed with N,N-bis(7-methyloctyl)carbamodithioate ligands. This compound is known for its unique chemical properties and applications in various fields, including industrial processes and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) typically involves the reaction of nickel salts with N,N-bis(7-methyloctyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are prepared by reacting 7-methyloctylamine with carbon disulfide, followed by the addition of a nickel salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel(2+) center to a lower oxidation state, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the N,N-bis(7-methyloctyl)carbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel oxides, while reduction can produce nickel metal or lower oxidation state complexes.
科学研究应用
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, rubber additives, and as a stabilizer in plastics.
作用机制
The mechanism of action of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The ligands provide stability and specificity to the complex, allowing it to participate in specific pathways and reactions.
相似化合物的比较
Similar Compounds
Nickel bis(diisononylcarbamodithioato-S,S’): Similar in structure but with different alkyl groups on the ligands.
Nickel bis(dibutyldithiocarbamate): Another nickel complex with dithiocarbamate ligands but different alkyl groups.
Uniqueness
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The 7-methyloctyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in various reactions and applications.
属性
CAS 编号 |
85298-61-9 |
|---|---|
分子式 |
C38H76N2NiS4 |
分子量 |
748.0 g/mol |
IUPAC 名称 |
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C19H39NS2.Ni/c2*1-17(2)13-9-5-7-11-15-20(19(21)22)16-12-8-6-10-14-18(3)4;/h2*17-18H,5-16H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
MQVYSKYRIXTLGC-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


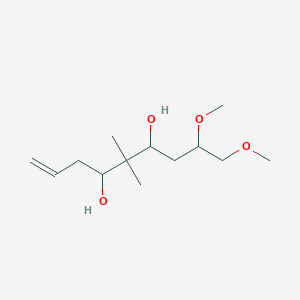
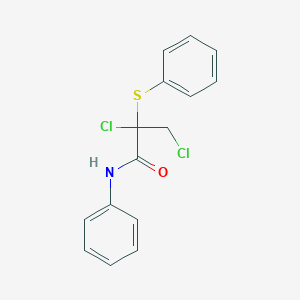
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
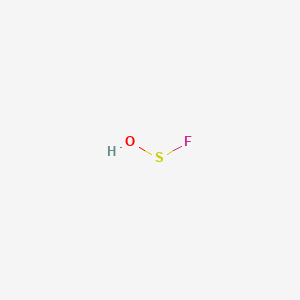
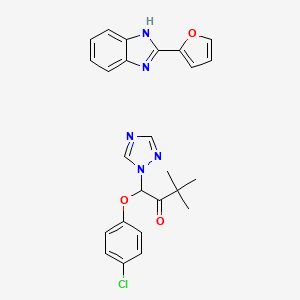
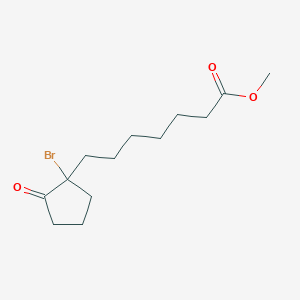
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
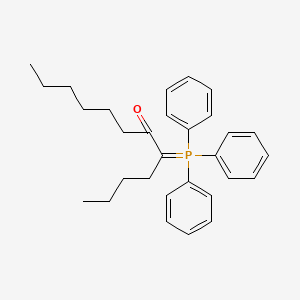
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)

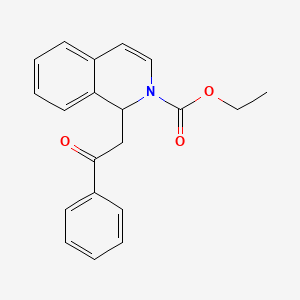
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)

